Chemical structure analysis of 2-(Carboxymethyl)-3-methylbenzoic acid
Chemical structure analysis of 2-(Carboxymethyl)-3-methylbenzoic acid
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-(Carboxymethyl)-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis of 2-(Carboxymethyl)-3-methylbenzoic acid, a substituted aromatic dicarboxylic acid. As a member of the homophthalic acid family of compounds, its structural elucidation is critical for applications in pharmaceutical development, specialty polymer synthesis, and analytical chemistry.[1] This document outlines a multi-technique approach, integrating spectroscopic and chromatographic methods to ensure unambiguous identification, purity assessment, and detailed structural characterization. The methodologies described herein are grounded in established analytical principles and are designed to provide a self-validating system for researchers and drug development professionals.
Introduction: Understanding the Molecule
2-(Carboxymethyl)-3-methylbenzoic acid, a derivative of benzoic acid, possesses a unique structural arrangement with two carboxylic acid groups and a methyl group on the benzene ring. This substitution pattern influences its chemical reactivity, solubility, and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.[2] A thorough understanding of its structure is paramount for predicting its behavior in various chemical and biological systems.
Key Physicochemical Properties (Predicted and Analog-Based)
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₁₀O₄ | Calculated |
| Molecular Weight | 194.18 g/mol | Calculated |
| IUPAC Name | 2-(Carboxymethyl)-3-methylbenzoic acid | IUPAC Nomenclature |
| CAS Number | Not explicitly found; related compounds referenced. | |
| Appearance | Expected to be a crystalline solid. | Analogy to similar benzoic acid derivatives.[3] |
| Solubility | Predicted to have limited solubility in water and higher solubility in organic solvents like ethanol and acetone. | Analogy to 3-Hydroxy-2-Methyl Benzoic Acid.[3] |
Foundational Spectroscopic Analysis: The First Line of Inquiry
Spectroscopic techniques provide the initial, foundational data for structural elucidation by probing the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For 2-(Carboxymethyl)-3-methylbenzoic acid, both ¹H and ¹³C NMR are essential.
Expertise & Experience in NMR Analysis: The choice of a deuterated solvent is critical. While CDCl₃ is common, a more polar solvent like DMSO-d₆ may be required for sufficient solubility of this dicarboxylic acid.[4] The chemical shifts observed are highly dependent on the electronic environment of each nucleus.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to reveal the number of unique proton environments and their connectivity.
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Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, triplets) will be crucial in confirming their relative positions.
-
Methylene Protons (-CH₂-): A singlet in the aliphatic region (around δ 3.5-4.0 ppm), integrating to two protons. The chemical shift will be influenced by the adjacent carboxylic acid and the aromatic ring.
-
Methyl Protons (-CH₃): A singlet further upfield (around δ 2.0-2.5 ppm), integrating to three protons.
-
Carboxylic Acid Protons (-COOH): Two broad singlets at the downfield end of the spectrum (δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will indicate the number of unique carbon environments.
-
Carboxylic Acid Carbons: Two signals in the highly deshielded region (δ 165-180 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-145 ppm). The carbons attached to the substituents will have characteristic chemical shifts.
-
Methylene Carbon: One signal in the aliphatic region (δ 35-45 ppm).
-
Methyl Carbon: One signal at the upfield end of the spectrum (δ 15-25 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.
Trustworthiness in MS Analysis: High-resolution mass spectrometry (HRMS), such as ESI-Q-TOF, is recommended to obtain the exact mass, which can be used to confirm the elemental composition.[4]
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion Peak [M]⁺: A peak at m/z = 194, corresponding to the intact molecule.
-
Loss of -OH (m/z = 177): A common fragmentation for carboxylic acids.
-
Loss of -COOH (m/z = 149): Decarboxylation is a likely fragmentation pathway.
-
Base Peak: The most stable fragment will give the most intense signal. This could potentially be the fragment resulting from the loss of the carboxymethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in the molecule.
Key Expected IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp |
| C=C (Aromatic) | 1450-1600 | Medium to weak |
| C-O | 1210-1320 | Strong |
Chromatographic Purity and Separation: Ensuring Sample Integrity
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the workhorse method for purity analysis of non-volatile organic compounds like 2-(Carboxymethyl)-3-methylbenzoic acid.[5]
Authoritative Grounding in HPLC Method Development: The choice of a C18 column and an acidic mobile phase is standard for the analysis of benzoic acid derivatives, as it ensures good peak shape and retention.[6][7]
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of mobile phase A and B.
-
Prepare sample solutions at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: 235 nm.[6]
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
-
Run Time: 20 minutes.
-
-
Data Analysis:
-
Integrate the peak area of the main component and any impurities.
-
Calculate the purity as a percentage of the main peak area relative to the total peak area.
-
Visualization of Analytical Workflow
Caption: A potential synthetic route.
Post-synthesis, the combination of NMR, MS, and HPLC provides a self-validating system for structural confirmation and purity assessment.
Logical Framework for Structural Validation
Caption: Integrated approach for structural validation.
Conclusion
The structural analysis of 2-(Carboxymethyl)-3-methylbenzoic acid requires a synergistic application of modern analytical techniques. This guide has provided a detailed framework, from foundational spectroscopic identification to chromatographic purity assessment. By following these E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) pillars, researchers and drug development professionals can confidently characterize this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.
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